3,6-Di(propan-2-yl)phenanthrene-9,10-dione
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Overview
Description
3,6-Di(propan-2-yl)phenanthrene-9,10-dione, also known as 3,6-diisopropylphenanthrenequinone, is a chemical compound with the molecular formula C20H20O2 and a molecular weight of 292.37 g/mol . This compound is a derivative of phenanthrenequinone, a quinone derivative of a polycyclic aromatic hydrocarbon .
Preparation Methods
The synthesis of 3,6-Di(propan-2-yl)phenanthrene-9,10-dione can be achieved through various synthetic routes. One common method involves the oxidation of phenanthrene derivatives using chromic acid . The reaction conditions typically include a controlled temperature and the presence of an oxidizing agent. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,6-Di(propan-2-yl)phenanthrene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include chromic acid for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Di(propan-2-yl)phenanthrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s quinone structure makes it useful in studies related to electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Di(propan-2-yl)phenanthrene-9,10-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes involved in redox reactions, and it can influence pathways related to oxidative stress and cellular respiration .
Comparison with Similar Compounds
3,6-Di(propan-2-yl)phenanthrene-9,10-dione can be compared with other similar compounds such as:
Phenanthrenequinone: A simpler quinone derivative with similar redox properties.
9,10-Phenanthraquinone: Another quinone derivative with a similar structure but different substituents.
Phenazine: A nitrogen-containing heterocyclic compound with diverse biological activities
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and applications.
Properties
CAS No. |
108744-18-9 |
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Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,6-di(propan-2-yl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-11(2)13-5-7-15-17(9-13)18-10-14(12(3)4)6-8-16(18)20(22)19(15)21/h5-12H,1-4H3 |
InChI Key |
ZATBHSBSWMXYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C(C)C |
Origin of Product |
United States |
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